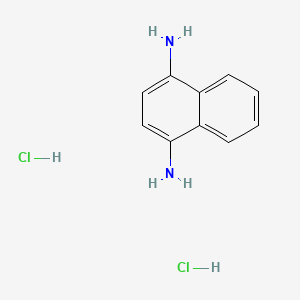

(4-Amino-1-naphthyl)amine dihydrochloride

Description

Historical Context of Naphthylamine and Aminonaphthalene Derivatives in Chemical Synthesis

The history of naphthylamine and its derivatives is intrinsically linked to the rise of the synthetic dye industry in the 19th century. wikipedia.orgbritannica.com Following the discovery of mauveine by William Henry Perkin in 1856, chemists began exploring a wide range of aromatic compounds, including those derived from naphthalene (B1677914), as precursors for new colorants. Naphthylamines, which exist as two primary isomers, 1-naphthylamine (B1663977) (α-naphthylamine) and 2-naphthylamine (B18577) (β-naphthylamine), were identified as key intermediates. wikipedia.orgbritannica.com

These compounds were instrumental in the development of azo dyes, which became one of the most important classes of commercial colorants. medcraveonline.comresearchgate.net The synthesis of these dyes involves a diazotization reaction of an aromatic amine, such as a naphthylamine, followed by a coupling reaction with another electron-rich compound. A notable example is the use of sulfonic acid derivatives of 1-naphthylamine, like naphthionic acid, in the production of the dye Congo red. wikipedia.org These aminonaphthalenesulfonic acids were particularly valuable as they enabled the dyeing of cotton fabrics directly without the need for a mordant. wikipedia.org

Beyond the realm of dyes, the utility of naphthylamine and its derivatives expanded into other areas of the chemical industry. They served as essential starting materials or intermediates in the manufacturing of pharmaceuticals, agrochemicals like herbicides, photographic chemicals, and antioxidants for the rubber industry. britannica.commedcraveonline.com The synthesis of these foundational compounds typically involved the chemical reduction of nitronaphthalenes, which were accessible through the nitration of naphthalene. wikipedia.org The isomeric diaminonaphthalenes, the class to which the parent compound of (4-Amino-1-naphthyl)amine dihydrochloride (B599025) belongs, were similarly prepared through the reduction of dinitronaphthalenes, further broadening the scope of available synthetic intermediates. wikipedia.orgwikipedia.org

Overview of the Chemical Significance of (4-Amino-1-naphthyl)amine Dihydrochloride as a Research Compound

The chemical significance of (4-Amino-1-naphthyl)amine dihydrochloride in a research context stems from the reactivity of its parent compound, 1,4-Diaminonaphthalene. As a bifunctional molecule, 1,4-Diaminonaphthalene is a valuable synthon, or building block, for organic synthesis. The presence of two amino groups on the naphthalene framework allows it to participate in a diverse range of chemical reactions, leading to the formation of complex heterocyclic systems, polymers, and specialty pigments. nbinno.com The dihydrochloride salt is a convenient and stable form for storing and handling this otherwise air-sensitive diamine. keyorganics.nethit2lead.com

While research on the 1,4-isomer is specific, the broad utility of diaminonaphthalene isomers as a class underscores its potential and significance. For instance, related isomers have found significant industrial and research applications:

1,5-Diaminonaphthalene is a key precursor to naphthalene-1,5-diisocyanate (NDI), which is used to produce high-performance polyurethane elastomers. wikipedia.org It is also used as a monomer in the synthesis of porous covalent organic frameworks for sensing applications. wikipedia.org

1,8-Diaminonaphthalene (B57835) serves as a precursor for commercial pigments like Solvent Orange 60 and is used to synthesize perimidines and various Schiff bases that have been investigated for their biological activities. wikipedia.orgbenthamdirect.comscirp.org

2,3-Diaminonaphthalene (B165487) is a versatile intermediate for creating heterocyclic compounds and dyes, and it is also widely employed as a sensitive analytical reagent for the fluorometric detection of selenium and nitrite (B80452). nbinno.com

The 1,4-disposition of the amino groups in (4-Amino-1-naphthyl)amine makes it an ideal monomer for polymerization reactions, particularly for the synthesis of polyimides and other high-performance polymers that require rigid aromatic backbones. The diamine can react with dianhydrides or diacyl chlorides to form polymers with desirable thermal and mechanical properties. Furthermore, its structure is conducive to forming a variety of heterocyclic compounds, such as phenazines, which are of interest in materials science and medicinal chemistry. The reactivity of the two adjacent amino functions in isomers like 2,3-diaminonaphthalene-1,4-dione (B3047323) highlights the synthetic potential inherent in the diamino-naphthalene scaffold. tandfonline.comtandfonline.com Therefore, (4-Amino-1-naphthyl)amine dihydrochloride is a significant research compound, providing a stable and accessible source of the 1,4-diaminonaphthalene unit for constructing novel polymers, dyes, and complex organic molecules.

Data Table: Properties of 1,4-Diaminonaphthalene

| Property | Value |

| Synonym | 1,4-Naphthalenediamine |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Solid |

| Melting Point | 114-116 °C |

| CAS Number | 2243-61-0 |

| InChI Key | OKBVMLGZPNDWJK-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

naphthalene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h1-6H,11-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKZYFWWBNGFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Amino 1 Naphthyl Amine Dihydrochloride

Direct Synthesis Approaches to (4-Amino-1-naphthyl)amine Dihydrochloride (B599025)

The direct synthesis of (4-Amino-1-naphthyl)amine, also known as 1,4-diaminonaphthalene, can be achieved through several routes, often culminating in the formation of the dihydrochloride salt for stability and purification. A common strategy involves the reduction of a nitro-substituted naphthalene (B1677914) precursor. For instance, the catalytic hydrogenation of 4-Nitro-1-naphthylamine is a direct pathway to 1,4-diaminonaphthalene. chemicalbook.com Similarly, starting from 1-nitronaphthalene (B515781), a two-step process involving reaction with hydroxylamine (B1172632) hydrochloride followed by catalytic hydrogenation with palladium on charcoal yields the target diamine. chemicalbook.com

Another direct approach begins with the nitration of naphthalene itself to produce dinitronaphthalene isomers. google.com Subsequent reduction of the dinitro compound, for example using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, affords the corresponding diaminonaphthalene. google.com

A distinct method involves the ammonolysis of dihalonaphthalenes. This process includes the reaction of naphthalene with a halogen, followed by the reaction of the resulting 1,4-dihalonaphthalene with ammonia (B1221849) in the presence of a suitable catalyst to yield 1,4-diaminonaphthalene. google.com The final dihydrochloride salt is typically obtained by treating the synthesized diamine with concentrated hydrochloric acid, which facilitates precipitation and purification of the final product. orgsyn.org

Precursor-Based Synthesis Pathways of (4-Amino-1-naphthyl)amine Analogs

The synthesis of analogs of (4-Amino-1-naphthyl)amine often employs precursor-based pathways that allow for the introduction of various functional groups and structural modifications. These methods typically start from more readily available naphthalene derivatives like naphthols and aminonaphthalenes.

Synthesis from Naphthol Derivatives

Naphthol derivatives serve as versatile starting materials for the synthesis of aminonaphthalene structures. A well-established method involves the coupling of α-naphthol with a diazonium salt to form an azo dye, such as Orange I. orgsyn.org Subsequent reduction of this azo compound, using reagents like stannous chloride or sodium hydrosulfite, cleaves the azo linkage to yield 4-amino-1-naphthol. orgsyn.org This aminonaphthol can then be further functionalized or converted to diaminonaphthalene analogs. The aminonaphthol is often isolated as its hydrochloride salt to prevent rapid air oxidation. orgsyn.org More complex, highly functionalized naphthols can also be constructed through tandem reassembly processes, providing access to a wider range of precursors for diaminonaphthalene analogs. researchgate.netresearchgate.net

Synthesis from Aminonaphthalenes and Related Intermediates

Syntheses starting from existing aminonaphthalenes or their nitro-analogs are among the most common methods for preparing 1,4-diaminonaphthalene and its derivatives. The reduction of a nitro group on the naphthalene ring is a key transformation.

Key precursor-based synthetic routes are summarized below:

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Nitronaphthalene | 1. Hydroxylamine hydrochloride, KOH, ethanol (B145695)/methanol (B129727), 50-60°C; 2. H₂, Pd/C, THF, 20°C | 1,4-Diaminonaphthalene | chemicalbook.com |

| 4-Nitro-1-naphthylamine | Reduction (e.g., catalytic hydrogenation) | 1,4-Diaminonaphthalene | chemicalbook.com |

| 4-Phenylazo-1-naphthylamine | Reduction | 1,4-Diaminonaphthalene | chemicalbook.com |

| Naphthalene | 1. Sulfuric acid, fuming nitric acid (nitration); 2. Hydrazine hydrate, catalyst (reduction) | Diaminonaphthalene isomers | google.com |

These methods highlight the strategic reduction of nitro groups or the cleavage of azo linkages to install the second amine functionality onto the naphthalene core. chemicalbook.comgoogle.com

Multi-Step Synthetic Sequences and Acyl Group Cleavage Methods

For the synthesis of complex analogs or when selective functionalization is required, multi-step sequences involving protection-deprotection strategies are often employed. The use of an acyl group to protect an amine function is a common tactic.

A representative multi-step synthesis involves the initial amination of a suitable precursor, followed by acylation of the newly introduced amino group. tandfonline.com This is followed by a second amination step at a different position on the naphthalene ring. The final step is the cleavage of the acyl protecting group, typically through acid or alkaline hydrolysis, to reveal the free amine and yield the desired diaminonaphthalene derivative. tandfonline.comgoogle.com

The cleavage of the acyl group is a critical step in these sequences. The reactivity of carboxylic acid derivatives towards hydrolysis varies significantly, with amides being the least reactive. libretexts.org The hydrolysis of an acetamido group, for example, to an amino group generally requires heating in the presence of a strong acid or base to overcome the stability of the amide bond. google.comlibretexts.org This stability allows for other chemical transformations to be performed on the molecule while the amine is protected.

Advanced Derivatization Strategies for Structural Modification and Functionalization

(4-Amino-1-naphthyl)amine possesses two primary amine groups that serve as reactive handles for a wide range of chemical modifications. These derivatization strategies are crucial for developing new materials and molecules with tailored properties.

Amine Functionalization Reactions

The two primary amine groups in 1,4-diaminonaphthalene are nucleophilic and can react with a variety of electrophilic reagents. These reactions allow for extensive structural and functional modifications.

Common functionalization reactions include:

Schiff Base Formation: The condensation reaction of diaminonaphthalenes with aldehydes or ketones, such as salicylaldehyde, yields Schiff bases. researchgate.net These compounds are important ligands in coordination chemistry.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce a variety of functional groups or as a protecting strategy. google.com

Cyclocondensation: The reaction of diaminonaphthalenes with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as quinoxalines or diazepines. tandfonline.com While much of the literature focuses on ortho-diamines (like the 2,3-isomer), the principles of cyclocondensation can be adapted for other isomers to create unique molecular architectures. tandfonline.com

Addition Reactions: The amino groups can participate in addition reactions. For example, 1,5-diaminonaphthalene has been used to functionalize fullerene thin films, where the amino groups add to the fullerene cages, creating cross-linked polymeric structures. nih.gov

These derivatization reactions underscore the versatility of (4-Amino-1-naphthyl)amine as a building block in organic synthesis for creating complex molecules with diverse applications. tandfonline.com

Formation of Schiff Bases and Other Condensation Products

The primary amino groups of (4-Amino-1-naphthyl)amine, also known as 1,4-diaminonaphthalene, serve as reactive sites for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ijacskros.comiosrjournals.org The general mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org Subsequent acid-catalyzed dehydration of this intermediate yields the final Schiff base. ijacskros.com

These reactions can be carried out under various conditions, often with acid or base catalysis, or through the application of heat. iosrjournals.org The choice of solvent and catalyst can influence the reaction rate and yield. For instance, refluxing equimolar quantities of an aromatic primary amine and a substituted benzaldehyde (B42025) in ethanol with a few drops of glacial acetic acid is a common method for preparing Schiff bases. ijacskros.com

In the case of 1,4-diaminonaphthalene, the presence of two primary amino groups allows for the formation of mono- or bis-Schiff bases, depending on the stoichiometry of the reactants. Condensation with one equivalent of an aldehyde would yield a mono-Schiff base, while reaction with two equivalents can lead to the formation of a bis-Schiff base, where both amino groups have been converted to imines. The synthesis of new Schiff bases from 1-naphthylamine (B1663977) and various aromatic aldehydes in methanol has been reported, yielding crystalline products with high purity. dergipark.org.tr While specific studies focusing solely on (4-Amino-1-naphthyl)amine are limited in the provided search results, the reactivity of the amino groups on the naphthalene ring is well-established for such condensation reactions. For example, the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes has been shown to produce 2,3-dihydroperimidines. researchgate.net

Coupling Reactions for the Synthesis of Azo Compounds and Other Complex Molecules

The synthesis of azo compounds from (4-Amino-1-naphthyl)amine involves a two-step process: diazotization followed by an azo coupling reaction. unb.cawikipedia.org This classical method is widely used for the preparation of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). nih.gov

The first step, diazotization, involves treating the primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C). irjet.netcuhk.edu.hk This converts the primary amino group into a highly reactive diazonium salt. Given that (4-Amino-1-naphthyl)amine has two primary amino groups, it is possible to form a mono- or bis-diazonium salt depending on the reaction conditions and stoichiometry.

The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. wikipedia.org The diazonium ion attacks the activated aromatic ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the stable azo linkage. wikipedia.org The position of the coupling on the aromatic ring of the coupling agent is directed by the activating group; for phenols and naphthols, coupling often occurs at the para position unless it is blocked. wikipedia.org

The pH of the reaction medium is a critical parameter in the coupling step. For coupling with phenols and naphthols, the reaction is typically carried out in a slightly alkaline medium, while coupling with aromatic amines is usually performed in a weakly acidic solution. icrc.ac.ir The synthesis of various naphthalene-based azo dyes has been reported, utilizing naphthylamines as the diazo components and coupling them with different aromatic compounds. icrc.ac.ir These reactions yield brightly colored products due to the extended conjugated systems created by the azo linkage between the aromatic rings. wikipedia.org

Palladium-Mediated Amination Techniques (e.g., Buchwald-Hartwig Procedure) for Aminonaphthalene Cores

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates), providing a direct route to synthesize aryl amines. wikipedia.orgrug.nl The core of (4-Amino-1-naphthyl)amine is an aminonaphthalene, and while the compound itself is an amine, the Buchwald-Hartwig reaction is highly relevant for the synthesis of its derivatives or for introducing additional amino groups onto a naphthalene scaffold.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex. nih.gov

Reductive Elimination: The aryl group and the amido group couple, leading to the formation of the desired aryl amine product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands coordinated to the palladium catalyst. researchgate.net The development of bulky and electron-rich ligands has been crucial in expanding the scope of this reaction to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. researchgate.net Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

For aminonaphthalene cores, this methodology can be envisioned in several ways. For instance, a dihalo-naphthalene could be sequentially aminated to introduce two different amino groups. Alternatively, an existing aminonaphthalene halide could be further functionalized by coupling with another amine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and need to be optimized for specific substrates. rug.nl

Asymmetric Hydrogenation and Catalytic Approaches in the Synthesis of Chiral Naphthylamine Derivatives

Asymmetric hydrogenation is a key technique for the synthesis of chiral molecules, including chiral amines and their derivatives. researchgate.net This method involves the reduction of a prochiral unsaturated substrate, such as an imine or an enamine, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically composed of a metal like rhodium, ruthenium, iridium, or palladium, is complexed with a chiral ligand, which directs the stereochemical outcome of the reaction. dicp.ac.cndicp.ac.cnresearchgate.net

For the synthesis of chiral naphthylamine derivatives, one common strategy is the asymmetric hydrogenation of imines or enamines derived from naphthaldehydes or naphthyl ketones. The resulting chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. dicp.ac.cn The enantioselectivity of these hydrogenations is highly dependent on the structure of the chiral ligand and the reaction conditions. researchgate.net

Another approach involves the use of chiral naphthylamine derivatives themselves as chiral ligands or modifiers in asymmetric catalysis. For example, 1-(1-Naphthyl)ethylamine (NEA) has been studied as a chiral modifier in the heterogeneous hydrogenation of ketoesters on platinum catalysts, where it imparts enantioselectivity to the reaction. nsf.gov

The development of new chiral ligands and catalytic systems is an active area of research. For instance, chiral ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of substituted 1,5-naphthyridines, yielding chiral tetrahydro-1,5-naphthyridines with high enantiomeric excess. nih.gov While direct asymmetric hydrogenation of the naphthalene ring of (4-Amino-1-naphthyl)amine is not a common transformation, the principles of asymmetric hydrogenation are crucial for creating chiral centers in derivatives prepared from this core structure. The formation of enamines from carbonyl compounds and a primary amine, followed by asymmetric hydrogenation, is a viable route to chiral amines. mdpi.comacs.org

Polymerization Studies Involving Naphthylamine Derivatives

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization is a common and effective method for synthesizing polymers from aromatic amines, including derivatives of naphthylamine. This process involves the use of a chemical oxidant in an acidic medium to initiate and propagate the polymerization of the monomer units. For the polymerization of 1,4-diaminonaphthalene, a nanoscale poly(1,4-diaminonaphthalene) has been synthesized using potassium persulfate as a radical initiator in an acidic (HCl) medium at 0 °C. utm.md

The general mechanism for the oxidative polymerization of aromatic amines is believed to involve the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the polymer chain. In the case of 1,4-diaminonaphthalene, the polymerization is proposed to occur through the formation of N-C and N=C bonds. researchgate.net The resulting polymer, poly(1,4-diaminonaphthalene), is a conductive polymer with a structure that can be characterized by various spectroscopic techniques, including FTIR, UV-Vis, and NMR. utm.mdresearchgate.net

The properties of the resulting polymer can be influenced by the reaction conditions, such as the type and concentration of the oxidant and the acidity of the medium. For instance, poly(1,4-diaminonaphthalene) synthesized via this method has been found to be thermally stable up to 200 °C. utm.md The presence of unpaired electrons on the nitrogen atoms within the polymer backbone has been confirmed by electron paramagnetic resonance (EPR) spectroscopy. utm.md

Electrochemical Polymerization Leading to Electrochromic Materials

Electrochemical polymerization is another powerful technique for the synthesis of conductive polymers from naphthylamine derivatives. In this method, the polymerization is initiated by applying an electrical potential to an electrode immersed in a solution containing the monomer. For diaminonaphthalenes, this process can lead to the formation of a polymer film on the electrode surface. For example, poly(1,8-diaminonaphthalene) has been prepared electrochemically and has been shown to be electroactive in aqueous solutions with a reasonable conductivity in its doped state. osti.gov

A key feature of polymers derived from diaminonaphthalenes is their potential application as electrochromic materials. mdpi.com Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. The polymer film can be switched between different redox states, each with a distinct color. The electrochemical and spectroelectrochemical properties of these polymer films can be studied to evaluate their performance as electrochromic materials. mdpi.com

The polymerization of 1,8-diaminonaphthalene has been carried out using cyclic voltammetry in an acidic solution, resulting in the formation of a polymer film on the electrode. nih.gov The combination of these polymers with other materials, such as functionalized multi-walled carbon nanotubes, can enhance their properties for applications like electrochemical sensors. nih.gov The in-situ spectroelectrochemistry is a valuable tool to study the electronic structure of these electroactive polymers during their synthesis and redox switching. mdpi.com Naphthalene-based polymers are of interest for developing electrochromic devices due to their potential for stable and reversible color changes. researchgate.net

Data Tables

Table 1: Synthetic Methodologies for (4-Amino-1-naphthyl)amine Derivatives

| Methodology | Description | Key Reagents/Catalysts | Product Type |

| Schiff Base Formation | Condensation of primary amino groups with aldehydes or ketones. | Aldehydes, ketones, acid/base catalyst | Imines (Schiff Bases) |

| Azo Coupling | Diazotization of primary amino groups followed by coupling with an electron-rich aromatic compound. | NaNO₂, HCl, coupling agent (e.g., naphthol) | Azo Compounds (Dyes) |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Pd catalyst, phosphine ligand, base | Aryl Amines |

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral catalyst. | H₂, Chiral transition metal catalyst (e.g., Rh, Ru) | Chiral Amines |

Table 2: Polymerization of Naphthylamine Derivatives

| Polymerization Method | Monomer | Initiator/Conditions | Polymer | Key Properties |

| Chemical Oxidative Polymerization | 1,4-Diaminonaphthalene | Potassium persulfate, HCl, 0 °C | Poly(1,4-diaminonaphthalene) | Thermally stable, conductive |

| Electrochemical Polymerization | 1,8-Diaminonaphthalene | Applied electrical potential, acidic medium | Poly(1,8-diaminonaphthalene) | Electroactive, conductive, electrochromic |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 1 Naphthyl Amine Dihydrochloride

Elucidation of Reaction Pathways and Transformation Products

The reactivity of (4-Amino-1-naphthyl)amine and its analogs is diverse, encompassing dimerization, substitution, hydrolysis, oxidation, and reduction reactions. These transformations are crucial for understanding the compound's stability, potential metabolic pathways, and the synthesis of related derivatives.

Dimerization Mechanisms of Aminonaphthalene Analogs

The dimerization of aminonaphthalene analogs can occur through various mechanisms, often initiated by oxidation. For instance, the autoxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate, an analog of (4-Amino-1-naphthyl)amine, leads to the formation of a dimer. dss.go.th This process is thought to proceed through the initial oxidation of the aminonaphthol to a naphthoquinoneimine, which is then hydrolyzed to the corresponding naphthoquinone. This intermediate can then react with another molecule of the parent aminonaphthol via a 1,4-addition to form the dimer. dss.go.th

In the context of proteins, dimerization is a key process for proper folding and function. While not directly involving (4-Amino-1-naphthyl)amine, studies on protein dimerization highlight the importance of intermolecular interactions in biological systems, which can be influenced by small molecules. nih.gov Chemical inducers of dimerization, or "molecular glues," can bring two protein molecules together, demonstrating a powerful method for controlling biological processes. frontiersin.org

Nucleophilic Substitution Patterns and Reactivity of Amino Groups

The amino groups on the naphthalene (B1677914) ring are key to its reactivity in nucleophilic substitution reactions. The position of the amino group influences the regioselectivity of these reactions. Generally, the 1-position of naphthalene is more reactive towards substitution than the 2-position. libretexts.org This is because the intermediate for 1-substitution is more stable, with the positive charge being delocalized over two positions while retaining a fully aromatic ring. libretexts.org

In aminonaphthalene derivatives, the amino group can act as a nucleophile or influence the reactivity of the naphthalene ring. For example, in 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group can be readily replaced by primary amines in a nucleophilic aromatic substitution reaction. rsc.org The reactivity of the amino group can also be utilized in the synthesis of other compounds. For instance, sulfonic acid derivatives of 1-naphthylamine (B1663977) are used to prepare azo dyes. wikipedia.org

The table below summarizes the typical outcomes of nucleophilic substitution on naphthalene derivatives.

| Reagent/Condition | Position of Substitution | Product Type |

| Primary Amines | 1-position | Amine-amine exchange product rsc.org |

| Sulfuric Acid (170-180°C) | 4-position (of 1-naphthylamine) | Naphthionic acid wikipedia.org |

| Grignard Reagents, Alkoxides, Amides | 1-position (of 1-methoxy-2-(diphenylphosphinyl)-naphthalene) | Diphenyl(1-substituted-2-naphthyl)phosphines elsevierpure.com |

Hydrolysis Reactions of (4-Amino-1-naphthyl)amine Derivatives

The amino groups of (4-Amino-1-naphthyl)amine can undergo hydrolysis under certain conditions. For example, 1-naphthylamine can be converted to 1-naphthol (B170400) at 200°C in the presence of sulfuric acid. wikipedia.org The hydrolysis of derivatives is also an important reaction. For instance, enzyme-catalyzed hydrolysis can cleave imine bonds in Schiff bases derived from amino compounds. nih.gov

In a different context, hydrogels based on 1-naphthaleneacetic acid appended amino acids have been shown to catalyze the hydrolysis of esters, mimicking the function of esterase enzymes. nih.gov While not a direct reaction of the aminonaphthalene moiety, this demonstrates the potential for naphthalene derivatives to participate in or influence hydrolysis reactions in supramolecular systems.

Oxidation and Reduction Pathways of the Naphthylamine Moiety

The naphthylamine moiety is susceptible to both oxidation and reduction, leading to a variety of products. Oxidation of 1-naphthylamine with agents like ferric chloride results in a blue precipitate, while chromic acid converts it to 1,4-naphthoquinone. wikipedia.org Under aerobic conditions, aminonaphthalenes can undergo autoxidation, especially in the presence of a hydroxyl group ortho to the amino group, leading to the formation of naphthoquinone imine derivatives. dss.go.th Samples of 2-naphthylamine (B18577), an isomer, can turn reddish in air due to oxidation. wikipedia.org

Reduction of the naphthylamine ring can also occur. For example, reduction of 1-naphthylamine with sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org This tetrahydro derivative can be further oxidized to adipic acid. wikipedia.org

The following table outlines the products of some common oxidation and reduction reactions of naphthylamine.

| Reagent | Product | Reaction Type |

| Ferric chloride | Blue precipitate | Oxidation wikipedia.org |

| Chromic acid | 1,4-Naphthoquinone | Oxidation wikipedia.org |

| Air (for 2-naphthylamine) | Reddish colored products | Oxidation wikipedia.org |

| Sodium in boiling amyl alcohol | Tetrahydro-1-naphthylamine | Reduction wikipedia.org |

Photochemical and Photophysical Reaction Mechanisms of Aminonaphthalene Compounds

The photochemistry of aminonaphthalene compounds is characterized by their excited state dynamics and deactivation pathways, which are influenced by the electronic properties of the amino group.

Excited State Dynamics and Singlet-State Deactivation Processes

Upon absorption of light, aminonaphthalene compounds are promoted to an excited singlet state (S1). The deactivation of this excited state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion. rsc.org

For 1-aminonaphthalene, excitation to the S1 state leads to significant geometric changes, including a reduction in the C-NH2 bond length and flattening of the NH2 group. researchgate.net The presence of the amino group also causes a red shift in the absorption spectrum compared to naphthalene. researchgate.net The deactivation of the excited state is influenced by the solvent and the specific substituents on the naphthalene ring. rsc.org

In some cases, the excited state can undergo proton transfer, a phenomenon observed in aromatic hydroxy compounds. mdpi.com While not directly reported for (4-Amino-1-naphthyl)amine, this is a potential photochemical pathway for related compounds. The lifetime of the excited singlet state for aminonaphthalene derivatives can range from picoseconds to nanoseconds. rsc.orgrsc.org Theoretical studies on related compounds like 1-nitronaphthalene (B515781) have shown that intersystem crossing from the first singlet excited state to the triplet manifold can be an ultrafast process. nih.gov

The table below summarizes key photophysical parameters for some naphthalene derivatives.

| Compound | Excitation Wavelength (approx.) | Key Deactivation Pathway | Excited State Lifetime (approx.) |

| 1-Aminonaphthalene | ~332 nm researchgate.net | Fluorescence, Intersystem Crossing | - |

| Naphthalene-based azo dyes | - | Internal Conversion, Isomerization | ~0.7 ps to 40 ps rsc.org |

| 1-Cyanonaphthalene | - | Intersystem Crossing | Shorter than higher vibronic levels rsc.org |

| Thiophenols (analogous aromatic system) | - | S-H bond dissociation, Internal Conversion | A few hundred picoseconds to a few nanoseconds rsc.org |

Studies of Charge-Transfer Complexation with Electron Acceptors

(4-Amino-1-naphthyl)amine, as an electron-rich aromatic compound, can act as an electron donor and form charge-transfer (CT) complexes with various electron acceptor molecules. These complexes are formed through a weak electronic interaction where a fraction of an electron's charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. nih.gov The position of this CT band is sensitive to the electron-donating and -accepting strengths of the components and the polarity of the solvent.

Common electron acceptors used in these studies include:

π-acceptors: Molecules with low-lying LUMOs, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), tetracyanoethylene (B109619) (TCNE), chloranil, and various nitroaromatics. researchgate.net

Spectrophotometric methods are widely employed to study the properties of these CT complexes in solution. nih.govresearchgate.net By monitoring the absorbance of the CT band while varying the concentrations of the donor and acceptor, key thermodynamic parameters can be determined, such as the association constant (KCT), molar extinction coefficient (εCT), and the stoichiometry of the complex. The stoichiometry is often found to be 1:1 or 1:2 (donor:acceptor). nih.gov Thermodynamic data like the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation can be obtained by performing these measurements at different temperatures. nih.gov

Table 4: Representative Data for Charge-Transfer Complexation of an Aromatic Amine with TCNQ

| Parameter | Value | Description |

| λmax (CT band) | 750 nm | Wavelength of maximum absorbance for the charge-transfer band. |

| Stoichiometry (D:A) | 1:1 | The molar ratio of Donor (Amine) to Acceptor (TCNQ) in the complex. researchgate.net |

| KCT (L mol⁻¹) | 15.0 | Association constant, indicating the stability of the complex at a given temperature. |

| ΔG° (kJ mol⁻¹) | -6.7 | Standard Gibbs free energy change, indicating a spontaneous complexation process. |

| ΔH° (kJ mol⁻¹) | -18.5 | Standard enthalpy change, typically negative for exothermic complex formation. nih.gov |

| ΔS° (J K⁻¹mol⁻¹) | -39.6 | Standard entropy change, typically negative due to the loss of freedom upon association of two molecules. nih.gov |

Note: The data in this table are illustrative for a typical aromatic amine-TCNQ complex and are not specific experimental values for (4-Amino-1-naphthyl)amine dihydrochloride (B599025).

Intermolecular Interactions and Their Influence on Chemical Reactivity and Stability

The chemical reactivity and physical properties of (4-Amino-1-naphthyl)amine dihydrochloride are significantly influenced by a variety of intermolecular interactions. These forces dictate the compound's crystal structure, solubility, stability, and the accessibility of its reactive sites.

Ionic Interactions and Hydrogen Bonding: As a dihydrochloride salt, the primary interactions in the solid state are strong electrostatic forces between the protonated ammonium (B1175870) cations (-NH₃⁺) and the chloride anions (Cl⁻). These are supplemented by a robust network of hydrogen bonds, where the ammonium groups act as strong hydrogen bond donors and the chloride ions act as acceptors (N-H⁺···Cl⁻). These interactions create a stable crystal lattice, contributing to a high melting point and affecting solubility. In solution, these ions will be solvated by polar solvent molecules.

π-π Stacking: The planar naphthalene rings can interact with each other through π-π stacking. These interactions, arising from van der Waals forces between the electron clouds of the aromatic rings, contribute to the packing of molecules in the solid state and can lead to aggregation in solution. The extent of π-π stacking can influence the compound's electronic properties and photochemical behavior.

Influence on Reactivity and Stability: Strong intermolecular forces, particularly in the solid state, can enhance the compound's stability by locking the molecules in a rigid lattice, which can protect them from degradation by atmospheric components like oxygen. However, these same forces can reduce reactivity. For a reaction to occur, the intermolecular bonds must be broken, and reactants must be able to access the reactive sites (the amino groups). The strong ionic and hydrogen bonding network in the dihydrochloride salt makes the nitrogen lone pairs unavailable for nucleophilic reactions until a base is added to deprotonate the ammonium groups. The solubility, which is governed by the balance between lattice energy and solvation energy, is a critical factor for reactivity in solution.

The existence of different crystalline forms, or polymorphs, is possible for such molecules, where the arrangement of molecules and the network of intermolecular interactions differ. researchgate.net These polymorphs can exhibit distinct physical properties, including stability, solubility, and dissolution rate.

Chemical Basis of Enzyme Inhibition by Naphthylamine Derivatives

Naphthylamine derivatives are known to possess a range of biological activities, which can include the inhibition of enzymes. nih.gov The chemical basis for this inhibition lies in the specific molecular interactions between the naphthylamine molecule (the inhibitor) and the enzyme. Inhibition can be either reversible or irreversible.

Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The inhibitor can often be displaced, and enzyme activity can be restored. The binding is driven by a combination of intermolecular forces:

Hydrophobic Interactions: The nonpolar naphthalene ring can fit into hydrophobic pockets within the enzyme's active site or allosteric sites.

Hydrogen Bonding: The amino groups of the naphthylamine can act as hydrogen bond donors or acceptors, interacting with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the enzyme.

Electrostatic Interactions: If the amino groups are protonated (as in the dihydrochloride salt), they can form salt bridges with negatively charged residues like aspartate or glutamate.

Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently deactivating it. Many aromatic amines, including some naphthylamines, are not inhibitory themselves but are pro-inhibitors that require metabolic activation. nih.gov Enzymes like cytochrome P450 can oxidize the amino group to form highly reactive intermediates, such as N-hydroxyarylamines or nitrosoarenes. These electrophilic metabolites can then react with nucleophilic residues (e.g., cysteine, histidine, lysine) on the enzyme or other macromolecules, leading to covalent modification and irreversible inhibition. nih.gov This mechanism of metabolic activation is also linked to the carcinogenicity observed for some aromatic amines. nih.gov

The specific enzymes inhibited by (4-Amino-1-naphthyl)amine would depend on its ability to bind to their active sites or be processed by metabolic enzymes into reactive species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For (4-Amino-1-naphthyl)amine dihydrochloride (B599025), ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the atomic connectivity and chemical environment. In the dihydrochloride form, the two amino groups are protonated to ammonium (B1175870) groups (-NH₃⁺), which significantly influences the electronic structure of the naphthalene (B1677914) ring and, consequently, the NMR chemical shifts.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ammonium protons. The naphthalene ring has six aromatic protons, which would appear as a complex pattern of doublets and triplets in the downfield region (typically 7.0-9.0 ppm) due to spin-spin coupling. The protons on the ammonium groups (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would display signals for the ten carbon atoms of the naphthalene core. Due to the molecule's symmetry, carbons C1/C4 and C5/C8, as well as C2/C3 and C6/C7, might be chemically equivalent, reducing the total number of expected signals. The carbons bonded to the ammonium groups (C1 and C4) would be significantly deshielded and appear at a lower field compared to unsubstituted naphthalene.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, would provide direct information about the nitrogen environments. A single signal would be expected for the two equivalent nitrogen atoms. The chemical shift would be indicative of the protonated state, distinguishing it from the free amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Amino-1-naphthyl)amine Dihydrochloride in a polar solvent like DMSO-d₆. Note: These are estimated values based on the analysis of similar structures; experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2, H3 | ¹H | 7.5 - 7.8 | Doublet | Protons adjacent to the ammonium groups. |

| H5, H8 | ¹H | 7.8 - 8.1 | Multiplet | Aromatic protons on the unsubstituted ring. |

| H6, H7 | ¹H | 7.6 - 7.9 | Multiplet | Aromatic protons on the unsubstituted ring. |

| -NH₃⁺ | ¹H | 9.0 - 11.0 | Broad Singlet | Exchangeable protons, shift is solvent-dependent. |

| C1, C4 | ¹³C | 135 - 145 | Singlet | Carbons attached to the ammonium groups. |

| C2, C3 | ¹³C | 120 - 128 | Singlet | Aromatic carbons. |

| C4a, C8a | ¹³C | 125 - 135 | Singlet | Bridgehead carbons. |

| C5, C8 | ¹³C | 128 - 135 | Singlet | Aromatic carbons. |

| C6, C7 | ¹³C | 125 - 130 | Singlet | Aromatic carbons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes. For (4-Amino-1-naphthyl)amine dihydrochloride, these spectra would be dominated by vibrations of the protonated amino groups (-NH₃⁺) and the aromatic naphthalene ring.

Key Vibrational Modes:

N-H Stretching: The -NH₃⁺ groups give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3100-2800 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: The scissoring and rocking deformation modes of the -NH₃⁺ groups produce characteristic peaks, usually found around 1600-1500 cm⁻¹.

C-H Aromatic Stretching: Sharp bands corresponding to the stretching of C-H bonds on the naphthalene ring appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Aromatic Ring Stretching: A series of medium to strong intensity bands between 1650 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic core.

C-H Aromatic Bending: Out-of-plane bending vibrations for the aromatic C-H bonds result in strong absorptions in the fingerprint region (900-650 cm⁻¹), which can be diagnostic of the substitution pattern on the naphthalene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar C=C bonds in the aromatic ring, which are often weak in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for (4-Amino-1-naphthyl)amine Dihydrochloride.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch (-NH₃⁺) | 3100 - 2800 | Strong, Broad | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium, Sharp | Strong |

| N-H Bend (-NH₃⁺) | 1600 - 1500 | Strong | Weak |

| C=C Stretch (Aromatic) | 1650 - 1450 | Medium - Strong | Strong |

| C-H Bend (Aromatic, out-of-plane) | 900 - 650 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The naphthalene ring system in (4-Amino-1-naphthyl)amine dihydrochloride is the principal chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Compared to unsubstituted naphthalene, the presence of the amino groups in the free base form (1,4-naphthalenediamine) would act as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system by the nitrogen lone pairs. However, in the dihydrochloride salt, the protonation of these amino groups to -NH₃⁺ removes the non-bonding electrons from conjugation. This results in a significant hypsochromic (blue) shift, and the resulting spectrum is expected to more closely resemble that of naphthalene itself, albeit with slight modifications due to the inductive effect of the -NH₃⁺ substituents.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for (4-Amino-1-naphthyl)amine Dihydrochloride in an Aqueous or Alcoholic Solvent.

| Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε) | Electronic Transition | Notes |

| ~220-230 | High | π → π | Corresponds to the ¹Bₐ transition of the naphthalene core. |

| ~270-290 | Medium | π → π | Corresponds to the ¹Lₐ transition of the naphthalene core. |

| ~310-325 | Low | π → π* | Corresponds to the ¹Lₑ transition, often showing vibrational fine structure. |

Mass Spectrometry (MS) for Compound Identification, Molecular Weight Determination, and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For the non-volatile salt (4-Amino-1-naphthyl)amine dihydrochloride, soft ionization techniques like Electrospray Ionization (ESI) are most suitable.

In ESI-MS, the analysis would likely be performed in the positive ion mode. The spectrum is expected to show a prominent peak corresponding to the protonated free base [C₁₀H₁₀N₂ + H]⁺ at a mass-to-charge ratio (m/z) of 159. The molecular weight of the free base is 158.19 g/mol , and the full dihydrochloride salt is 231.12 g/mol . hit2lead.com High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula with high accuracy.

If a harder ionization technique like Electron Ionization (EI) were used on the free base, a molecular ion peak [M]⁺˙ at m/z 158 would be observed. Subsequent fragmentation would likely involve the loss of amine-related fragments (e.g., NH₂, HCN) from the parent ion, providing further structural confirmation.

Table 4: Expected Mass Spectrometry Data for (4-Amino-1-naphthyl)amine.

| Ionization Technique | Expected Ion | Expected m/z | Notes |

| ESI (Positive Mode) | [M+H]⁺ | 159.09 | Protonated molecule of the free base (C₁₀H₁₁N₂⁺). |

| ESI (Positive Mode) | [M+Na]⁺ | 181.07 | Sodium adduct of the free base. |

| EI (on free base) | [M]⁺˙ | 158.08 | Molecular ion of the free base (C₁₀H₁₀N₂⁺˙). |

| EI (on free base) | [M-NH₂]⁺ | 142.06 | Fragment from loss of an amino radical. |

| EI (on free base) | [M-HCN]⁺ | 131.07 | Fragment from rearrangement and loss of hydrogen cyanide. |

Fluorescence and Photoluminescence Spectroscopy for Optoelectronic Properties and Sensor Applications

Naphthylamine derivatives are well-known for their fluorescent properties, which are often highly sensitive to the local environment. xmu.edu.cn This makes them valuable as molecular probes and in the development of chemical sensors. The fluorescence of 1,4-naphthalenediamine and its dihydrochloride salt arises from the relaxation of an excited electronic state to the ground state via the emission of a photon.

The photophysical properties, including the fluorescence quantum yield and the emission maximum, are expected to be strongly dependent on solvent polarity (solvatofluorochromism). rsc.org In the free base form, the intramolecular charge transfer (ICT) character from the electron-donating amino groups to the naphthalene ring would result in a large Stokes shift and strong emission.

For the dihydrochloride salt, the protonation of the amino groups significantly reduces their electron-donating ability, which is expected to lead to a blue-shift in the emission wavelength and a potential decrease in the fluorescence quantum yield, especially in polar protic solvents like water. nih.gov This pH-dependent fluorescence behavior is a key feature that can be exploited in designing pH sensors.

Table 5: Generalized Photophysical Properties and Potential Applications.

| Property | Expected Behavior / Value | Potential Application |

| Excitation Maximum (λₑₓ) | 320 - 350 nm | Fluorescent probe development |

| Emission Maximum (λₑₘ) | 400 - 500 nm (solvent dependent) | Chemical sensors |

| Quantum Yield (ΦF) | Variable; sensitive to solvent and pH | Environmental polarity sensing |

| Stokes Shift | Moderate to Large | Optoelectronic materials |

| pH Sensitivity | High (fluorescence changes with protonation) | pH sensor development |

Circular Dichroism Spectroscopy in the Analysis of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. (4-Amino-1-naphthyl)amine dihydrochloride is itself an achiral molecule and therefore will not produce a CD signal.

However, CD spectroscopy becomes a powerful tool for analyzing chiral derivatives of this compound. If one of the amino groups is reacted with a chiral entity, such as a chiral carboxylic acid to form an amide, the resulting molecule becomes chiral. The naphthalene moiety, now situated in a chiral environment, acts as a chromophore that will exhibit an induced circular dichroism (ICD) spectrum. researchgate.net

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the newly introduced stereocenter. researchgate.net This approach is particularly useful for determining the absolute stereochemistry of chiral amines or acids by derivatizing them with an achiral, spectroscopically active probe like 1,4-naphthalenediamine. The interaction between the naphthalene chromophore and the chiral center dictates the chiroptical response, making it a valuable method for stereochemical assignment.

Table 6: Application of Circular Dichroism to Chiral Derivatives.

| Derivative Type | Spectroscopic Principle | Information Obtained |

| Amide from a chiral acid | Induced Circular Dichroism (ICD) | Absolute configuration of the chiral acid. |

| Schiff base from a chiral aldehyde | Exciton Coupling (if applicable) | Conformation and absolute stereochemistry. |

| Attachment to a chiral polymer | Macromolecular Chirality | Probing the structure of the chiral support. |

Computational and Theoretical Chemistry Studies of 4 Amino 1 Naphthyl Amine Dihydrochloride

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For (4-Amino-1-naphthyl)amine dihydrochloride (B599025), DFT would be used to determine the most stable three-dimensional arrangement of its atoms and to probe its electronic characteristics.

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. uni-muenchen.dechemrxiv.org It partitions the total electron population among the different atoms in a molecule, providing a picture of the charge distribution. researchgate.net This analysis helps in understanding the electrostatic properties and reactivity of the molecule. For (4-Amino-1-naphthyl)amine dihydrochloride, a Mulliken charge analysis would reveal how the positive charges from the protonated amine groups are distributed across the naphthylamine core and influence the reactivity of different atomic sites. The distribution of charges is fundamental to understanding the molecule's dipole moment and polarizability.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in (4-Amino-1-naphthyl)amine Dihydrochloride

| Atom | Charge (a.u.) |

|---|---|

| C1 | +0.15 |

| C2 | -0.10 |

| C3 | -0.08 |

| C4 | +0.18 |

| N (Amino 1) | -0.55 |

| H (on N1) | +0.35 |

| N (Amino 4) | -0.53 |

| H (on N4) | +0.36 |

| Cl- (1) | -0.95 |

| Cl- (2) | -0.96 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For (4-Amino-1-naphthyl)amine dihydrochloride, FMO analysis would help predict its reactivity towards other chemical species and its electronic transition properties.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are for illustrative purposes.

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These theoretical predictions are often compared with experimental NMR data to confirm or elucidate the molecular structure. mdpi.com For (4-Amino-1-naphthyl)amine dihydrochloride, GIAO calculations could help assign the signals in its experimental NMR spectra and provide insights into how the electronic environment of each nucleus is affected by the molecular structure and charge. acs.org

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 125.4 | 124.9 |

| C2 | 120.1 | 119.8 |

| C3 | 128.6 | 128.3 |

| C4 | 135.2 | 134.8 |

| C4a | 130.5 | 130.1 |

| C5 | 126.8 | 126.5 |

| C6 | 122.3 | 122.0 |

| C7 | 124.7 | 124.4 |

| C8 | 118.9 | 118.5 |

| C8a | 138.1 | 137.6 |

Note: Data is hypothetical and serves as an example of GIAO method application.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and the chemical bonds between them based on the topology of the electron density. wikipedia.orgwiley-vch.de QTAIM partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. amercrystalassn.org A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.de The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond. For (4-Amino-1-naphthyl)amine dihydrochloride, QTAIM analysis could be used to characterize the C-C and C-N bonds within the aromatic system and to investigate the nature of any potential non-covalent interactions.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior and conformational landscape of (4-Amino-1-naphthyl)amine dihydrochloride. mdpi.com These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the accessible conformations, vibrational motions, and the influence of the surrounding environment on the molecule's structure. mdpi.commdpi.com

Conformational analysis is a critical aspect of understanding the structure-property relationships of flexible molecules like (4-Amino-1-naphthyl)amine dihydrochloride. The molecule's key degrees of freedom include the rotation around the C-N bonds of the amino groups. The protonation of the amino groups in the dihydrochloride salt significantly influences their rotational barriers and preferred orientations due to electrostatic interactions and hydrogen bonding capabilities.

In a typical MD simulation, the molecule would be placed in a simulation box, often with solvent molecules like water, to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Through the simulation, one can track the dihedral angles of the amino groups relative to the naphthalene (B1677914) ring to identify the most stable conformers. chemistrysteps.com The stability of different conformations is influenced by steric hindrance and electronic effects. libretexts.orglumenlearning.com

Table 1: Representative Dihedral Angles for Amino Group Rotamers

This table presents hypothetical, yet plausible, dihedral angle ranges for the amino groups of (4-Amino-1-naphthyl)amine dihydrochloride based on general principles of conformational analysis.

| Rotamer | Dihedral Angle Range (C2-C1-N-H) | Relative Population (%) |

| Staggered-like | 30° - 90°, 150° - 210°, 270° - 330° | ~95% |

| Eclipsed-like | -30° - 30°, 120° - 150°, 240° - 270° | ~5% |

Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at correlating the chemical structure of a compound with its physical properties and chemical reactivity, respectively. nih.gov For (4-Amino-1-naphthyl)amine dihydrochloride, QSPR models could predict properties such as solubility, melting point, and chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors can be categorized into several groups:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. jeires.comresearchgate.net

A QSPR study would involve calculating a wide range of descriptors for a series of related aminonaphthalene derivatives and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that links these descriptors to a specific property. nih.gov

Table 2: Illustrative Molecular Descriptors for QSPR Analysis of an Aminonaphthalene Derivative

The following table provides examples of descriptors that would be calculated for a QSPR study. The values are representative for a molecule of this type.

| Descriptor | Type | Representative Value |

| Molecular Weight | Constitutional | 231.12 g/mol |

| LogP | Physicochemical | 1.89 |

| Polar Surface Area | Geometrical | 52.04 Ų |

| HOMO Energy | Electronic | -5.6 eV |

| LUMO Energy | Electronic | -1.2 eV |

| Dipole Moment | Electronic | 3.5 D |

Computational Modeling of Intermolecular Interactions and Solvation Effects

The interactions of (4-Amino-1-naphthyl)amine dihydrochloride with other molecules, including solvents and potential binding partners, are crucial for understanding its chemical behavior. Computational modeling can elucidate the nature and strength of these intermolecular interactions, which are primarily non-covalent. For this protonated diamine, key interactions would include strong ion-dipole interactions and hydrogen bonds with polar solvent molecules. nih.gov

The solvation of (4-Amino-1-naphthyl)amine dihydrochloride is a complex process driven by these intermolecular forces. Computational models can simulate this process to predict the solvation free energy and to visualize the structure of the solvent shell around the molecule. ekb.eg Polarizable continuum models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua This method is computationally efficient for estimating the energetic effects of solvation.

For a more detailed picture, explicit solvent models are used, where individual solvent molecules are included in the simulation. nih.gov This approach, often combined with molecular dynamics, can reveal specific hydrogen bonding networks and the dynamic nature of the solvent structure around the solute. nih.gov For instance, in an aqueous solution, water molecules would form strong hydrogen bonds with the -NH3+ groups, significantly influencing the molecule's conformation and reactivity. nih.gov

Table 3: Estimated Interaction Energies with a Water Molecule

This table presents hypothetical interaction energies calculated for different types of interactions between (4-Amino-1-naphthyl)amine dihydrochloride and a single water molecule, based on general computational chemistry principles.

| Interaction Type | Interacting Groups | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | -NH3+ ... OH2 | -15 to -20 |

| π-cation Interaction | Naphthalene ring ... H of H2O (oriented towards the ring) | -1 to -3 |

| van der Waals | Naphthalene C-H ... OH2 | -0.5 to -1.5 |

Advanced Analytical Method Development and Validation for 4 Amino 1 Naphthyl Amine Dihydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of (4-Amino-1-naphthyl)amine dihydrochloride (B599025), enabling its separation from complex matrices and subsequent quantification. The selection of a specific method depends on factors such as the required sensitivity, the complexity of the sample, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to its high resolution and sensitivity. helsinki.fi Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

Method development for the analysis of aromatic amines often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. rsc.org The separation of naphthalene (B1677914) derivatives, for instance, has been successfully achieved using such systems. researchgate.net A gradient elution, where the mobile phase composition is changed over time, can be advantageous for separating complex mixtures of analytes with varying polarities. rsc.orgwu.ac.th

For the detection of (4-Amino-1-naphthyl)amine dihydrochloride, a UV-visible or a photo-diode array (PDA) detector is often utilized. wu.ac.thwu.ac.th The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity. Aromatic amines exhibit strong absorbance in the UV region, and a wavelength of 265 nm has been found suitable for related compounds. wu.ac.th The method's accuracy and precision are validated to ensure reliable quantification. wu.ac.th Pre-column derivatization with reagents like o-phthalaldehyde (B127526) can be used to enhance the detectability of amino compounds, particularly for trace analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Condition | Source |

| Column | YMC-Triart C8 (250×4.6 mm, 5µm) | wu.ac.thwu.ac.th |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile | researchgate.netrsc.org |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV-Visible or PDA at 265 nm | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

| Column Temperature | 25 °C | wu.ac.th |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines like (4-Amino-1-naphthyl)amine, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance. osha.gov

A common derivatization agent for amines is heptafluorobutyric acid anhydride (B1165640) (HFAA). osha.gov The reaction with HFAA converts the polar amino groups into less polar, more volatile derivatives that are amenable to GC analysis. This approach significantly enhances sensitivity, which is crucial for determining trace levels of the analyte. osha.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column. Detection is typically achieved using a mass spectrometer (GC-MS), which provides both quantification and structural information for positive identification. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of aromatic amines. rsc.orgcrsubscription.com The separation is typically performed on silica (B1680970) gel plates, which act as the stationary phase. chemistryhall.com The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. chemistryhall.com The polarity of the mobile phase is adjusted based on the polarity of the analytes; for aromatic amines, mixtures of organic solvents with varying polarities are often used.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Aromatic amines can be detected by their native fluorescence under UV light. researchgate.net Alternatively, spray reagents can be used to produce colored spots. scirp.org For instance, diazotization of the amines followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine dihydrochloride can yield distinctly colored spots, allowing for identification. epa.gov Another approach involves using reagents like cinnamaldehyde, which reacts with primary aromatic amines to produce yellow spots. rsc.orgrsc.org The detection limits for aromatic amines on TLC plates can be in the microgram to nanogram range, depending on the visualization method. rsc.orgrsc.org

Table 2: TLC Systems for Aromatic Amine Separation

| Stationary Phase | Mobile Phase Examples | Visualization Method | Source |

| Silica Gel G | Cyclohexane, Carbon tetrachloride, Toluene, Diethyl ether, Butanol | UV light, Cinnamaldehyde reagent, Diazotization and coupling | rsc.orgrsc.org |

| Silica Gel | n-propanol-water (70:30, v/v) | 0.01% PDBIQ in ethyl alcohol followed by 0.25% ninhydrin (B49086) in acetone | scirp.org |

Electrokinetic Chromatography

Electrokinetic chromatography, a hybrid of electrophoresis and chromatography, offers high separation efficiency and is particularly useful for the analysis of charged and neutral molecules. kapillarelektrophorese.comnih.gov Micellar Electrokinetic Chromatography (MEKC) is a widely used mode of electrokinetic chromatography. nih.gov In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.gov The separation is based on the differential partitioning of the analyte between the aqueous buffer and the micelles. nih.gov

This technique has been successfully applied to the separation of various naphthalene derivatives, demonstrating its potential for the analysis of (4-Amino-1-naphthyl)amine dihydrochloride. kapillarelektrophorese.comnih.gov The separation conditions, including the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), buffer pH, and applied voltage, are optimized to achieve the desired resolution. nih.gov For instance, a study on naphthalenediols utilized a buffer of 20 mM Na2B4O7 with 50mM SDS at a pH of 9.8 and an applied voltage of 22 kV. nih.gov Detection is typically performed using a UV detector. nih.gov MEKC offers advantages such as short analysis times and low consumption of reagents and samples. nih.gov

Spectrophotometric Detection Methods

Spectrophotometric methods are widely used for the detection and quantification of analytes after chromatographic separation or in standalone assays. These methods are based on the interaction of the analyte with electromagnetic radiation.

Fluorescence Spectroscopy for Trace Analysis and Compound Detection

Fluorescence spectroscopy is an exceptionally sensitive detection method, making it ideal for trace analysis. thermofisher.com The principle relies on the ability of certain molecules to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). beilstein-journals.org Many aromatic compounds, including naphthalene derivatives, are naturally fluorescent. rsc.org

The fluorescence properties of diaminonaphthalenes are influenced by their molecular structure and the solvent environment. rsc.org For instance, the fluorescence spectra of 1,4-diaminonaphthalene have been studied in various solvents and at different acid concentrations. rsc.org The emission maximum and quantum yield can be affected by the polarity of the solvent. rsc.org This solvatochromic behavior can be exploited for analytical purposes.

For trace analysis, the high sensitivity of fluorescence detection allows for the determination of very low concentrations of the analyte. rsc.org When coupled with a separation technique like HPLC, it provides a powerful tool for quantifying trace amounts of (4-Amino-1-naphthyl)amine dihydrochloride in complex samples. rsc.org Derivatization with a fluorescent tag can also be employed to enhance the fluorescence signal of non-fluorescent or weakly fluorescent analytes. thermofisher.com

UV-Vis Spectrophotometry for Quantification and Reaction Monitoring

UV-Vis spectrophotometry is a versatile and widely accessible analytical technique for the quantification and monitoring of chemical reactions involving chromophoric compounds like (4-Amino-1-naphthyl)amine dihydrochloride. The aromatic naphthalene core and the amino functional groups of the molecule allow it to absorb light in the ultraviolet-visible region of the electromagnetic spectrum. This characteristic absorption is fundamental to its quantitative analysis, which is based on the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

For quantitative purposes, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for aminonaphthalene compounds is typically found by scanning the UV-Vis spectrum. For instance, the related compound 2,3-diaminonaphthalene (B165487) exhibits absorption bands at 230 nm and 288 nm, which are attributed to π-π* transitions of the aromatic rings. researchgate.net The concentration of (4-Amino-1-naphthyl)amine dihydrochloride in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

In reaction monitoring, UV-Vis spectrophotometry provides a non-destructive and often real-time method to track the progress of a chemical transformation. nih.govthermofisher.com As the reaction proceeds, the concentration of the reactant, (4-Amino-1-naphthyl)amine dihydrochloride, will decrease, while the concentration of the product will increase. If the reactant and product have distinct absorption spectra, the reaction can be monitored by measuring the change in absorbance at a wavelength where one of the species strongly absorbs. researchgate.net This allows for the determination of reaction kinetics, including the rate constant, by plotting absorbance changes over time. thermofisher.com

Table 1: Application of UV-Vis Spectrophotometry for (4-Amino-1-naphthyl)amine Dihydrochloride Analysis

| Parameter | Description | Application Example |

| Principle | Measurement of light absorption by the analyte in the UV-Visible range (typically 200-800 nm). | Based on the Beer-Lambert Law (A = εbc). |